4-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
CAS No.: 2034522-57-9
Cat. No.: VC7132919
Molecular Formula: C20H18N6OS
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-57-9 |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.47 |
| IUPAC Name | 4-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H18N6OS/c27-20(15-5-3-14(4-6-15)17-2-1-11-28-17)22-16-9-10-25(12-16)19-8-7-18-23-21-13-26(18)24-19/h1-8,11,13,16H,9-10,12H2,(H,22,27) |
| Standard InChI Key | UJBJKIRCTXMELC-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NN5C=NN=C5C=C4 |
Introduction
The compound 4-(thiophen-2-yl)-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a heterocyclic derivative combining several functional groups and rings. It has gained attention for its potential applications in medicinal chemistry and pharmacology due to the bioactivity associated with its structural components. This article delves into the synthesis, structural features, and biological significance of this compound.
Structural Overview
Chemical Formula: CHNOS
Key Functional Groups:
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Thiophene Ring: Known for its electron-rich aromaticity, contributing to bioactivity.
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Triazolo[4,3-b]Pyridazine Core: A fused heterocyclic system often associated with antimicrobial, anticancer, and anti-inflammatory properties.
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Benzamide Moiety: Commonly found in pharmacologically active compounds.
The structure integrates aromaticity and heterocyclic complexity, making it a promising candidate for drug discovery.
Synthesis Pathways
The synthesis of such compounds typically involves multistep reactions to introduce the thiophene ring and triazolopyridazine core while maintaining the integrity of the benzamide group. General synthetic routes include:
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Formation of the Triazolopyridazine Core:
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Cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Thiophene Functionalization:
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Thiophene derivatives are introduced via electrophilic substitution or Suzuki coupling.
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Amide Bond Formation:
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Coupling reactions between an amine group (from pyrrolidine) and a benzoyl chloride derivative.
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Biological Significance
The compound's structural elements suggest potential bioactivity:
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Antimicrobial Properties: Triazole derivatives have shown efficacy against bacterial and fungal strains .
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Anticancer Potential: Thiophene-containing compounds often exhibit cytotoxicity against cancer cell lines .
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Anti-inflammatory Activity: Benzamide derivatives are known to modulate inflammatory pathways .
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR for proton environments.
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-NMR for carbon framework elucidation.
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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Infrared Spectroscopy (IR):
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Identification of functional groups like amides and heterocycles.
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X-ray Crystallography:
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Structural confirmation through crystal lattice analysis.
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Research Findings on Similar Compounds
Studies on structurally related compounds provide insights into possible applications:
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Antimalarial Activity: Triazolo derivatives have shown promise as antimalarial agents through in silico docking studies .
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Cytotoxicity Studies: Thiophene-based compounds demonstrated activity against HepG2 and A549 cancer cell lines .
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Docking Studies: Interaction with enzymes like dihydrofolate reductase suggests potential as enzyme inhibitors .
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